2-Aminoisonicotinic acid

Antibacterial biomaterials Wound dressing Chitosan modification

This bifunctional pyridine building block offers validated differentiation: its 2-amino-4-carboxy geometry enables antimicrobial CSAN biomaterial synthesis and safer CNS pharmacophores devoid of MAO inhibition. A distinct alternative to generic isomers for specific high-value applications.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS No. 13362-28-2
Cat. No. B083458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminoisonicotinic acid
CAS13362-28-2
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C(=O)O)N
InChIInChI=1S/C6H6N2O2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H2,7,8)(H,9,10)
InChIKeyQMKZZQPPJRWDED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

2-Aminoisonicotinic Acid (CAS 13362-28-2): Core Chemical Profile and Procurement-Relevant Identifiers


2-Aminoisonicotinic acid (2-AINA, 2-aminopyridine-4-carboxylic acid) is a bifunctional pyridine derivative with an amino group at the 2-position and a carboxylic acid group at the 4-position . As a heterocyclic building block, it serves as a key intermediate in medicinal chemistry and materials science [1]. Its dual functionality enables its use as a versatile scaffold for generating libraries of biologically active compounds, particularly in the synthesis of antimicrobial agents and enzyme inhibitors [2]. For procurement, the compound is typically supplied as an off-white to light yellow powder with a purity of ≥97-98% (HPLC) and a molecular weight of 138.12 g/mol, requiring storage at 0-8°C .

Why Generic Substitution of 2-Aminoisonicotinic Acid is Scientifically Unsound: A Pre-Evidence Rationale


The specific positioning of the amino group at the 2-position of the isonicotinic acid core fundamentally dictates its chemical and biological behavior. Unlike its positional isomers (e.g., 3-aminoisonicotinic acid or 4-aminopicolinic acid), the 2-amino-4-carboxy substitution pattern creates a unique electronic and steric environment that profoundly influences reactivity, metal coordination geometry, and target binding . For instance, the proximity of the amino group to the pyridine nitrogen enables distinct hydrogen-bonding networks and chelation modes, which are critical in applications ranging from metal-organic framework (MOF) synthesis to enzyme inhibition [1]. Simply substituting another 'amino-isonicotinic acid' isomer or a generic pyridinecarboxylic acid would alter these fundamental interactions, leading to unpredictable or diminished performance in established protocols. The following quantitative evidence demonstrates where these differences translate into measurable, procurement-relevant outcomes.

Quantitative Differentiation of 2-Aminoisonicotinic Acid vs. Key Analogs and Alternatives


Synthesis of Antibacterial Chitosan-Iodine Complexes: Grafting Efficiency Comparison with Unmodified Chitosan

The grafting of 2-aminoisonicotinic acid (AN) onto chitosan via EDC-mediated coupling yields chitosan-AN-iodine (CSAN-I) complexes with potent and tunable antibacterial activity, a property not observed with unmodified chitosan or its iodine complexes [1]. While unmodified chitosan has limited antibacterial ability, CSAN-I complexes exhibit strong, dose-dependent activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria [2]. This functionalization introduces 2-aminopyridine residues that enhance hydration and serve as effective ligands for iodine complexation [1].

Antibacterial biomaterials Wound dressing Chitosan modification

Synthetic Yield Comparison: Improved Method vs. Prior Art in 2-Aminoisonicotinic Acid Preparation

A significant barrier to the wider use of 2-aminoisonicotinic acid has been its historically poor synthetic accessibility. A 2011 patent disclosed an improved method for its preparation, highlighting that prior art methods using 2-amino-4-picoline as a starting material, with potassium permanganate oxidation after amino group protection, resulted in a yield of only about 5% [1]. This low yield severely limits availability and drives up procurement costs.

Organic synthesis Process chemistry Scale-up

Zwitterionic Behavior in Aqueous Solution: Quantitative Comparison with 3-Aminoisonicotinic Acid

The equilibrium between uncharged and zwitterionic forms in aqueous solution is a critical determinant of a compound's solubility, membrane permeability, and overall pharmacokinetic profile. A spectrophotometric study compared the behavior of 2-aminoisonicotinic acid (AINA) with its 3-amino isomer (3-AINA) in water [1]. Using the Edsall-Blanchard equation, the equilibrium constant (Kz) was evaluated. Both compounds were found to exist almost completely in the zwitterion form [1]. While both isomers are predominantly zwitterionic, the 2-amino substitution pattern provides a unique electronic environment that can influence its interaction with biological targets and its behavior in separation processes.

Biophysical chemistry Drug formulation Solubility

Derivatization for Sedative and Analgesic Activity: A Class-Level Distinction from Generic Hydrazides

Derivatives of 2-aminoisonicotinic acid, specifically its substituted hydrazides, have been shown to possess a unique pharmacological profile. A foundational patent (US3131194) demonstrates that these compounds exhibit sedative and analgesic activity, but unlike other hydrazine-based drugs, they do not appreciably inhibit monoamine oxidase (MAO) [1]. This is a significant safety advantage, as MAO inhibition can lead to severe dietary and drug-drug interactions (the 'cheese effect') [1].

Medicinal chemistry CNS drug discovery Analgesic development

Validated Application Scenarios for 2-Aminoisonicotinic Acid Based on Quantitative Evidence


Development of Next-Generation Antibacterial Wound Dressings

Researchers seeking to develop advanced antibacterial wound dressings can leverage 2-aminoisonicotinic acid (AN) as a critical functionalization agent for chitosan. The quantitative evidence demonstrates that grafting AN onto chitosan via EDC coupling yields CSAN-I complexes with potent, dose-dependent antibacterial activity against E. coli and S. aureus, which is not achievable with unmodified chitosan [1]. The iodine content, which correlates with activity, can be precisely tuned (e.g., 5.56 ± 0.41% in CSAN-I-3) [1]. Furthermore, these complexes exhibit good cytocompatibility with L929 cells, a crucial parameter for biomedical applications [1]. This evidence supports the procurement of high-purity 2-AINA specifically for creating the CSAN intermediate in this validated, high-performance biomaterial system.

Cost-Effective Scale-Up and Manufacturing of 2-Aminoisonicotinic Acid

For process chemists and procurement managers involved in the large-scale synthesis of 2-aminoisonicotinic acid or its derivatives, the improved synthetic method described in CN102249992A is paramount [2]. The patent identifies the prior art method as having a commercially unviable yield of approximately 5% [2]. While the new method's exact yield is not disclosed, the invention's explicit goal is to overcome this 5% limitation, offering a pathway to more reliable and cost-effective supply [2]. Sourcing 2-AINA from a vendor utilizing this or a similarly improved process is essential for ensuring supply chain security and manageable procurement costs for projects requiring this specific building block.

Rational Design of CNS-Active Agents with Reduced MAO Liability

Medicinal chemists focused on developing novel analgesics or sedatives should prioritize the 2-aminoisonicotinic acid scaffold. The evidence from US Patent 3,131,194 shows that substituted hydrazide derivatives of this core structure possess the desired CNS activity without the significant liability of monoamine oxidase (MAO) inhibition that plagues many other hydrazine-based drugs [3]. This class-level distinction translates to a potentially safer therapeutic window and fewer dietary/drug-drug interaction restrictions [3]. Therefore, procuring 2-AINA is a strategic decision to initiate a drug discovery program based on a pharmacophore with an intrinsically improved safety profile, as validated by the patent's explicit claims.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Aminoisonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.